2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic compound that integrates multiple functional groups, including benzofuran, triazolo, thiadiazole, and quinoline moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazolothiadiazole ring. The final step involves the condensation of the triazolothiadiazole intermediate with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted quinoline or benzofuran derivatives .
Scientific Research Applications
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA repair, such as PARP-1, and to induce apoptosis in cancer cells by upregulating pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2 . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit key bacterial enzymes .
Comparison with Similar Compounds
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core but differ in the substituents attached to the core structure.
Quinoline derivatives: Compounds like 2-chloroquinoline and its derivatives are structurally related and have been extensively studied for their antimalarial and anticancer activities.
Benzofuran derivatives: Compounds such as 3-methylbenzofuran and its analogs are known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of pharmacological activities.
Properties
Molecular Formula |
C21H13N5OS |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(3-methyl-1-benzofuran-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13N5OS/c1-12-14-7-3-5-9-17(14)27-18(12)19-23-24-21-26(19)25-20(28-21)16-11-10-13-6-2-4-8-15(13)22-16/h2-11H,1H3 |
InChI Key |
ZVKOELIURUVOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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